molecular formula C22H23N5O3S B2766528 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1351662-33-3

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2766528
M. Wt: 437.52
InChI Key: ROZIAJWQOSCVMO-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Interactions and Receptor Affinities

Studies on compounds with similar structures have focused on the understanding of intramolecular interactions and their implications for receptor affinities. For example, research on a series of novel histamine H2 receptor antagonists with furan and thiazole components has provided insights into the significance of these interactions for receptor binding and activity. These findings can be crucial for the development of new therapeutic agents targeting histamine receptors or similar biological targets (Lumma et al., 1984).

Crystal Structure and Biological Activity

The synthesis and crystal structure analysis of compounds containing furan and thiazole rings have been studied to assess their biological activities. For instance, compounds with these features have been evaluated for their herbicidal and fungicidal activities, providing a basis for the development of new agrochemicals (Hu Jingqian et al., 2016).

Anticancer Activities

Research into thiazole and pyridazinone derivatives has also been directed towards their potential anticancer properties. By synthesizing and testing compounds against various cancer cell lines, some derivatives have shown promise as candidates for cancer treatment, highlighting the importance of structural variations in enhancing biological activity (Duran & Demirayak, 2012).

Synthesis and Antibacterial Activity

The exploration of new synthesis methods for compounds with thiazole components has led to the discovery of materials with significant antibacterial properties. These studies are instrumental in the search for novel antimicrobial agents, particularly in the context of increasing antibiotic resistance (Hassan et al., 2014).

Anti-Diabetic Agents

The development of bi-heterocycles incorporating thiazole and other heterocyclic compounds as anti-diabetic agents represents another potential application. These compounds have been evaluated for their enzyme inhibition capabilities, offering new approaches to diabetes management (Muhammad Athar Abbasi et al., 2020).

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14-6-7-15(2)21-20(14)24-22(31-21)26(3)13-18(28)23-10-11-27-19(29)9-8-16(25-27)17-5-4-12-30-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZIAJWQOSCVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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